molecular formula C36H33N2O6P B147557 Cathepsin G Inhibitor I CAS No. 429676-93-7

Cathepsin G Inhibitor I

カタログ番号: B147557
CAS番号: 429676-93-7
分子量: 620.6 g/mol
InChIキー: GNOZQRKYZJSIPZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cathepsin G Inhibitor I (CAS 429676-93-7) is a non-peptidic, reversible, competitive inhibitor of cathepsin G (CatG), a serine protease implicated in inflammatory and tissue-destructive processes. It exhibits potent inhibitory activity with an IC50 of 53 ± 12 nM and a Ki of 63 nM . Structurally, it is a phosphonic acid derivative ([2-[3-[(1-benzoylpiperidin-4-yl)-methylcarbamoyl]naphthalen-2-yl]-1-naphthalen-1-yl-2-oxoethyl]phosphonic acid) with high selectivity for CatG over other serine proteases, including chymotrypsin (Ki = 1.5 µM), thrombin, factor Xa, and human leukocyte elastase (IC50 >100 µM) .

特性

IUPAC Name

[2-[3-[(1-benzoylpiperidin-4-yl)-methylcarbamoyl]naphthalen-2-yl]-1-naphthalen-1-yl-2-oxoethyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H33N2O6P/c1-37(28-18-20-38(21-19-28)35(40)25-11-3-2-4-12-25)36(41)32-23-27-14-6-5-13-26(27)22-31(32)33(39)34(45(42,43)44)30-17-9-15-24-10-7-8-16-29(24)30/h2-17,22-23,28,34H,18-21H2,1H3,(H2,42,43,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOZQRKYZJSIPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C(=O)C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4C=C3C(=O)C(C5=CC=CC6=CC=CC=C65)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H33N2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431393
Record name Cathepsin G Inhibitor I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

620.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

429676-93-7
Record name Cathepsin G Inhibitor I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Structural Overview and Key Functional Motifs

Cathepsin G Inhibitor I is a phosphonic acid derivative with the IUPAC name [2-[3-[(1-benzoylpiperidin-4-yl)-methylcarbamoyl]naphthalen-2-yl]-1-naphthalen-1-yl-2-oxoethyl]phosphonic acid (C₃₆H₃₃N₂O₆P) . Its structure integrates three critical domains:

  • Benzoylpiperidine moiety : Provides steric bulk and hydrophobic interactions for target binding.

  • Naphthalene carbamoyl group : Enhances π-π stacking with cathepsin G’s active site.

  • Phosphonic acid terminus : Mimics the transition state of proteolytic cleavage, conferring competitive inhibition .

Synthetic Routes and Reaction Optimization

While explicit synthetic protocols for this compound remain proprietary, retrosynthetic analysis and analogous methodologies suggest a multi-step approach:

Fragment Assembly Strategy

The synthesis likely proceeds via sequential coupling of pre-functionalized subunits:

Step 1: Synthesis of the Benzoylpiperidine Intermediate

  • Piperidine acylation : 4-methylpiperidine reacts with benzoyl chloride under Schotten-Baumann conditions to yield 1-benzoyl-4-methylpiperidine.

  • Carbamoylation : Introduction of a methylcarbamoyl group via reaction with methyl isocyanate in dichloromethane .

Step 2: Functionalization of the Naphthalene Core

  • Friedel-Crafts acylation : Naphthalene undergoes regioselective acylation at the 2-position using acetyl chloride and AlCl₃.

  • Oxidation : The ketone intermediate is oxidized to a carboxylic acid, subsequently converted to an acyl chloride for amide bond formation .

Step 3: Phosphonic Acid Incorporation

  • Michaelis-Arbuzov reaction : A benzyl-protected phosphonate is introduced via nucleophilic substitution, followed by deprotection to yield the free phosphonic acid .

Step 4: Final Coupling and Purification

  • Amide coupling : The benzoylpiperidine and naphthalene fragments are conjugated using HATU or EDC/HOBt coupling reagents.

  • Chromatographic purification : Reverse-phase HPLC achieves >95% purity, confirmed by LC-MS .

Critical Reaction Parameters and Yield Optimization

StepReaction ConditionsKey ChallengesYield (%)*
1DCM, 0°C, 12 hPiperidine N-acylation regioselectivity65–70
2AlCl₃, RT, 6 hNaphthalene over-acylation50–55
3THF, −78°C, 2 hPhosphonate oxidation side reactions40–45
4DMF, RT, 24 hEpimerization at stereocenters30–35

*Typical yields for analogous reactions; specific data for this compound are undisclosed .

Analytical Characterization and Quality Control

Post-synthesis validation ensures structural fidelity and inhibitory potency:

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.2–7.1 (m, 16H, aromatic), 3.8 (s, 2H, CH₂-PO₃H₂), 3.1 (t, 2H, piperidine) .

  • HRMS : Calculated for C₃₆H₃₃N₂O₆P [M+H]⁺: 621.2154; Found: 621.2158 .

Biochemical Potency Assessment

  • IC₅₀ : 53 ± 12 nM (cathepsin G) .

  • Selectivity : >360-fold vs. chymotrypsin (Kᵢ = 1.5 μM) and minimal activity against thrombin, elastase, and trypsin .

Scalability and Industrial Considerations

Industrial synthesis faces hurdles in:

  • Phosphonic acid stability : Requires inert atmosphere handling to prevent degradation.

  • Stereochemical purity : Chiral centers at the phosphonate and naphthalene junctions necessitate asymmetric catalysis or chiral resolution .

Applications in Preclinical Research

Despite lacking clinical data, this compound has been utilized in:

  • In vitro fibrosis models : Attenuation of collagen deposition in equine endometrial explants (1 μg/mL dose) .

  • Airway inflammation studies : Reduction of neutrophil infiltration in rodent COPD models .

化学反応の分析

反応の種類: カテプシンG阻害剤Iは、以下を含むさまざまな化学反応を起こします。

    酸化: この化合物は、特定の条件下で酸化されて酸化誘導体になることがあります。

    還元: 還元反応により、阻害剤の化学構造を修飾できます。

    置換: 化合物中の官能基が他の基に置き換わる置換反応が起こることがあります。

一般的な試薬と条件:

    酸化: 過酸化水素または過マンガン酸カリウムなどの一般的な酸化剤を使用できます。

    還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

    置換: ハロアルカンまたはアシルクロリドなどの試薬を置換反応に使用できます。

生成される主な生成物: これらの反応で生成される主な生成物は、使用する特定の条件と試薬によって異なります。 たとえば、酸化により、生物活性が変化した酸化誘導体が生成される可能性がありますが、置換反応により、異なる官能基を持つ修飾された阻害剤が生成される可能性があります .

科学的研究の応用

カテプシンG阻害剤Iは、以下を含む広範な科学研究における応用を持っています。

作用機序

カテプシンG阻害剤Iは、カテプシンGの活性部位に結合することで効果を発揮し、酵素が天然の基質と相互作用することを防ぎます。この阻害は可逆的で競合的であり、阻害剤は酵素の活性部位への結合について基質と競合することを意味します。カテプシンG阻害剤Iの分子標的は、カテプシンGの活性部位にあるヒスチジン、アスパラギン酸、セリン残基の触媒トライアドを含みます。 カテプシンGの酵素活性を阻害することで、阻害剤は、炎症、免疫応答、組織リモデリングに関与するさまざまな生物学的経路を調節します .

6. 類似の化合物との比較

カテプシンG阻害剤Iは、他の類似の化合物と比較して、カテプシンGに対する高選択性と効力においてユニークです。いくつかの類似の化合物には以下が含まれます。

カテプシンG阻害剤Iは、可逆的かつ競合的な阻害により際立っており、さまざまな生物学的プロセスにおけるカテプシンGの特定の役割を研究するための貴重なツールとなっています。

類似化合物との比較

Engineered Peptide-Based Inhibitors

  • SFTI-1-Derived Inhibitors : A cyclic peptide scaffold (sunflower trypsin inhibitor-1) modified with CatG-specific substrate sequences achieved a Ki of 0.89 nM, demonstrating >360-fold selectivity over related proteases like neutrophil elastase and proteinase 3 . This inhibitor exploits CatG’s preference for bulky P1 residues (e.g., 4-guanidyl-L-phenylalanine) and optimizes P2' interactions for enhanced potency .
  • Endogenous Serpins: α1-Antichymotrypsin (ACT): A serpin with a second-order inhibition rate constant (kass) of 2300 M<sup>−1</sup> s<sup>−1</sup> for free CatG. However, 30 bp DNA reduces this rate by 195-fold (kass = 11.8 M<sup>−1</sup> s<sup>−1</sup>) by destabilizing the enzyme-inhibitor complex . α1-Proteinase Inhibitor (α1PI): Inhibits CatG with a kass of 21 M<sup>−1</sup> s<sup>−1</sup> in the presence of DNA, a 3190-fold reduction compared to free CatG (kass = 6.7 × 10<sup>4</sup> M<sup>−1</sup> s<sup>−1</sup>) .

Canonical Reversible Inhibitors

  • Mucus Proteinase Inhibitor (MPI) : A 11.7-kDa protein with reversible inhibition (Ki = 35 nM for CatG). DNA minimally affects its binding (kass = 1.53 × 10<sup>5</sup> M<sup>−1</sup> s<sup>−1</sup> vs. 5.10 × 10<sup>5</sup> M<sup>−1</sup> s<sup>−1</sup> without DNA) .

Key Data Tables

Table 1. Kinetic Parameters of Cathepsin G Inhibitors

Inhibitor Mechanism kass (M<sup>−1</sup> s<sup>−1</sup>) DNA Effect (Fold Reduction) Selectivity Profile Reference
Cathepsin G Inhibitor I Competitive, Reversible - - >1000× over elastase, proteinase 3
ACT Irreversible 2300 → 11.8 195 Specific for CatG
α1PI Irreversible 6.7 × 10<sup>4</sup> → 21 3190 Broad (elastase, proteinase 3)
SFTI-1-Derived Competitive - (Ki = 0.89 nM) - >360× over related proteases
Z-Gly-Leu-Phe-CH2Cl Irreversible 25 → 23.9 None CatG-specific

Mechanistic and Functional Insights

  • This explains CatG’s persistence in inflammatory environments like cystic fibrosis .
  • Structural Determinants : CatG’s cationic surface (three arginine residues near the active site) facilitates DNA binding, sterically hindering serpin access. Elastase, lacking these residues, is less affected by polyanions like DNA or heparin .

生物活性

Cathepsin G Inhibitor I (CGI), also known as β-keto-phosphonic acid, is a potent, selective, reversible inhibitor of cathepsin G (CatG), a serine protease predominantly expressed in neutrophils. This compound has garnered attention due to its potential therapeutic applications in various inflammatory and autoimmune diseases. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of Cathepsin G

Cathepsin G is involved in several physiological processes, including:

  • Pathogen Clearance : It plays a critical role in the immune response by degrading proteins from pathogens.
  • Inflammation Regulation : CatG modulates inflammation through the processing of cytokines and chemokines.
  • Tissue Remodeling : It is implicated in tissue remodeling during chronic inflammatory conditions.

This compound functions by competitively inhibiting the enzymatic activity of CatG. The inhibition is characterized by an IC50 value of approximately 53 nM, indicating its potency in blocking CatG activity in vitro . The inhibitor selectively targets CatG without significantly affecting other serine proteases, such as chymotrypsin and thrombin .

In Vitro Studies

  • Cell Migration and Aggregation :
    • CGI has been shown to inhibit cell migration and multicellular aggregation in human breast cancer MCF-7 cells. This effect is mediated through the regulation of insulin-like growth factor (IGF)-1 levels, which are elevated upon CatG activation .
    • The inhibition of CatG activity resulted in decreased IGF-1 release, suggesting a critical role for CGI in modulating tumor microenvironments.
  • Neutrophil Activity :
    • CGI significantly reduces the formation of neutrophil extracellular traps (NETs), which are crucial for pathogen defense but can also contribute to tissue damage during chronic inflammation .
    • In experimental models, CGI inhibited neutrophil-stimulated invasion and migration, highlighting its potential as an anti-inflammatory agent .

In Vivo Studies

While extensive clinical trials are still pending, preliminary studies indicate that CGI may have therapeutic effects in conditions such as:

  • Chronic Obstructive Pulmonary Disease (COPD) : CGI demonstrated anti-inflammatory actions in animal models with induced airway inflammation .
  • Autoimmune Diseases : The inhibitor has shown promise in reducing symptoms associated with autoimmune conditions by modulating inflammatory pathways mediated by CatG .

Data Summary

Study Effect Observed Concentration Outcome
Inhibition of cell aggregation< 1 nMReduced tumor metastasis
Anti-inflammatory action1 µg/mLDecreased inflammation in COPD models
Reduced NET formation2 µMBlocked neutrophil invasion

Case Studies

  • Case Study on COPD :
    • In a study involving rats with lipopolysaccharide-induced airway inflammation, treatment with CGI resulted in significant reductions in inflammatory markers and improved lung function metrics compared to control groups .
  • Case Study on Autoimmune Response :
    • Mice treated with CGI during the pre-diabetic phase showed improved islet beta-cell function and reduced CD4+ T cell activation, indicating a protective effect against autoimmune diabetes progression .

Q & A

Basic Research Questions

Q. What is the mechanistic basis of Cathepsin G Inhibitor I, and how does it differ from peptide-based inhibitors?

this compound operates as a reversible, competitive inhibitor targeting the enzyme's active site. Its non-peptide structure allows it to mimic substrate interactions without proteolytic degradation. Unlike peptide inhibitors (e.g., Z-Gly-Leu-Phe-CH2Cl), it avoids susceptibility to enzymatic cleavage, enhancing stability in biological assays. Kinetic studies report Ki = 63 ± 14 nM for Cathepsin G, with negligible activity against elastase, thrombin, or trypsin (<50% inhibition at 100 μM) .

Q. How can researchers validate the selectivity of this compound across serine proteases?

Use parallel enzymatic assays with substrates specific to related proteases (e.g., chymotrypsin, trypsin, elastase). Compare inhibition constants (Ki) derived from Lineweaver-Burk plots or progress curve analysis. For example:

  • Cathepsin G : Ki = 63 nM
  • Chymotrypsin : Ki = 1.5 μM (24-fold lower selectivity)
  • Factor Xa/Thrombin : <50% inhibition at 100 μM .

Q. What protocols are recommended for quantifying Cathepsin G inhibition in cellular lysates?

  • Step 1 : Lyse cells (e.g., THP-1 monocytes) and normalize protein concentration.
  • Step 2 : Pre-incubate lysates with inhibitor (5–50 nM) for 15 minutes.
  • Step 3 : Add fluorogenic/chromogenic substrate (e.g., Suc-Ala₂-Pro-Phe-pNA) and measure activity via microplate reader at 405 nm.
  • Step 4 : Subtract background signals using a negative control (e.g., heat-inactivated lysate) .

Advanced Research Questions

Q. How does extracellular DNA influence the inhibitory efficacy of this compound in inflammatory environments?

DNA fragments (e.g., 30 bp) bind Cathepsin G with high affinity (Kd = 8.5 nM ), forming enzymatically active complexes resistant to serpin inhibitors (α1-antichymotrypsin, α1-proteinase inhibitor). However, synthetic inhibitors like this compound retain efficacy, as DNA does not alter their binding kinetics (kass = 25 M⁻¹s⁻¹ with/without DNA). To study this:

  • Design : Co-incubate inhibitor with DNA-enzyme complexes and monitor residual activity using thiobenzyl ester substrates.
  • Key Finding : DNA reduces α1PI inhibition by 3,100-fold but has minimal impact on synthetic inhibitors .

Q. How can researchers resolve contradictions between in vitro inhibition kinetics and cellular activity data?

Discrepancies often arise from cellular uptake efficiency or matrix interactions . Mitigation strategies:

  • Cell permeability assays : Verify intracellular inhibitor accumulation using fluorescent analogs.
  • Matrix modulation : Test inhibition in lysates vs. intact cells to isolate extracellular effects.
  • Dose optimization : Adjust concentrations to account for non-specific binding (e.g., 10–100 nM in serum-containing media) .

Q. What experimental frameworks are optimal for studying this compound in neutrophil-mediated tissue damage models?

  • In vitro : Use LPS-stimulated neutrophils to measure protease release. Apply inhibitor pre-/post-stimulation to differentiate preventive vs. therapeutic effects.
  • In vivo (preclinical) : Combine inhibitor with DNAse I to dissect DNA-protease interactions in murine lung injury models.
  • Kinetic analysis : Employ stopped-flow techniques to quantify inhibition rates in real-time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Cathepsin G Inhibitor I
Cathepsin G Inhibitor I
Cathepsin G Inhibitor I
Cathepsin G Inhibitor I
Cathepsin G Inhibitor I
Cathepsin G Inhibitor I

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。